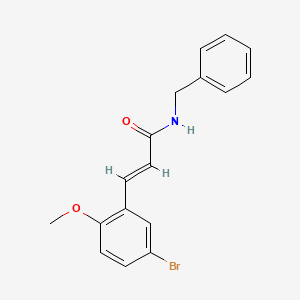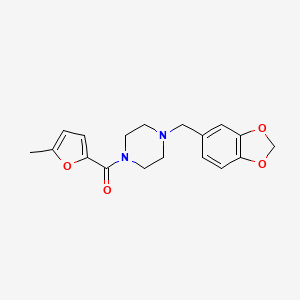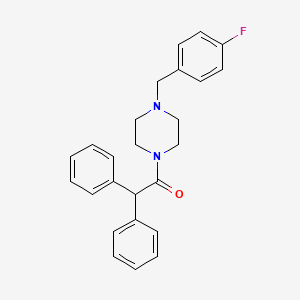
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea, also known as NPC-1632, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPC-1632 is a small molecule that has been synthesized through various methods and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea is not fully understood. However, it has been suggested that this compound may exert its anti-tumor effects by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways. This compound may also inhibit the activity of inflammatory mediators and regulate glucose metabolism, leading to its potential therapeutic applications in various scientific research fields.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and regulate blood glucose levels. This compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea for lab experiments include its low toxicity, good bioavailability, and potential therapeutic applications in various scientific research fields. However, the limitations of this compound include the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea research. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to optimize the synthesis method to increase yield and purity. Additionally, this compound could be studied for its potential therapeutic applications in other scientific research fields, such as neurodegenerative diseases and cardiovascular diseases. Overall, this compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.
Métodos De Síntesis
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea can be synthesized through various methods, including the reaction of 3-nitroaniline with pyridine-4-carbaldehyde followed by reaction with urea. Another method involves the reaction of 4-pyridinecarboxaldehyde with 3-nitrophenyl isocyanate followed by reaction with ammonia. The synthesis of this compound has been optimized to increase yield and purity.
Aplicaciones Científicas De Investigación
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. This compound has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models. Furthermore, this compound has been studied for its potential as an anti-diabetic agent and has shown promising results in regulating blood glucose levels in animal models.
Propiedades
IUPAC Name |
1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-13(15-9-10-4-6-14-7-5-10)16-11-2-1-3-12(8-11)17(19)20/h1-8H,9H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXINOIWLACVPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24798265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5881808.png)
![N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)


![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5881843.png)
![ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5881847.png)
![4-chloro-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5881854.png)
![4-(1H-benzimidazol-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B5881857.png)


![N-[4-(dimethylamino)phenyl]-4-isopropylbenzamide](/img/structure/B5881889.png)

![2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide](/img/structure/B5881905.png)
![3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5881925.png)